2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid hydrochloride
Overview
Description
“2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid hydrochloride” is a chemical compound with the CAS Number: 1332530-25-2 . Its molecular weight is 246.72 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H10N2O2S.ClH/c1-2-6(8(12)13)7-5-11-3-4-14-9(11)10-7;/h3-6H,2H2,1H3,(H,12,13);1H
. This code provides a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid . Its InChI key isWWJFGKQZIPUGOL-UHFFFAOYSA-N
.
Scientific Research Applications
Medicinal Chemistry: Anticancer Agent Exploration
2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid hydrochloride has been studied for its potential as an anticancer agent. Research suggests that derivatives of this compound exhibit cytotoxic effects on various human cancer cell lines, which could be compared to well-known anticancer drugs like Cisplatin and Sorafenib . This compound’s ability to inhibit cancer cell growth makes it a valuable subject for developing new chemotherapy drugs.
Biochemistry: Enzyme Inhibition
In biochemistry, this compound is of interest due to its potential role in enzyme inhibition. It could be used to study the inhibition mechanisms of certain enzymes, which is crucial for understanding metabolic pathways and developing drugs that target specific biochemical reactions .
Pharmacology: Drug Development
The pharmacological applications of 2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid hydrochloride are significant. It can serve as a lead compound in drug development, especially in the design of drugs with improved bioavailability and targeted delivery mechanisms .
Organic Synthesis: Building Block
This compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it suitable for constructing complex organic molecules. This adaptability is essential for synthesizing new compounds with potential applications in pharmaceuticals and materials science .
Chemical Engineering: Process Optimization
In chemical engineering, 2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid hydrochloride can be used to optimize synthesis processes. Its properties can influence reaction conditions, yields, and scalability, which are critical factors in industrial chemical production .
Materials Science: Functional Materials
The compound’s unique structure may contribute to the development of functional materials. Researchers can explore its integration into polymers or coatings, which could lead to materials with novel properties for various technological applications .
Safety and Hazards
properties
IUPAC Name |
2-imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S.ClH/c1-2-6(8(12)13)7-5-11-3-4-14-9(11)10-7;/h3-6H,2H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJFGKQZIPUGOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN2C=CSC2=N1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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